Ethyl 6-bromo-2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran coreCommon reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS) and tert-butylating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed on the nitro group to yield amino derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromo and nitrophenyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 6-bromo-2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
- Ethyl 2-bromo-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
- Ethyl 6-chloro-2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Uniqueness: Ethyl 6-bromo-2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the nitrophenyl group contributes to its reactivity and potential bioactivity .
Properties
Molecular Formula |
C22H22BrNO6 |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
ethyl 6-bromo-2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H22BrNO6/c1-5-28-21(25)19-15-10-18(16(23)11-17(15)30-20(19)22(2,3)4)29-12-13-7-6-8-14(9-13)24(26)27/h6-11H,5,12H2,1-4H3 |
InChI Key |
HKKMGGMSHBCHKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)[N+](=O)[O-])Br)C(C)(C)C |
Origin of Product |
United States |
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